Enhanced Biostability via Dual D-Amino Acid Substitution
Dolcanatide was specifically selected for advanced studies over its parent analog plecanatide due to its demonstrably higher resistance to proteolytic degradation in simulated gastric and intestinal fluids [1]. This enhanced stability is attributed to strategic D-amino acid substitutions at both termini [2].
| Evidence Dimension | Proteolytic Stability |
|---|---|
| Target Compound Data | Dolcanatide (SP-333) - Higher resistance to proteolysis |
| Comparator Or Baseline | Plecanatide - Lower resistance to proteolysis |
| Quantified Difference | Qualitatively 'higher resistance'; selected for further studies based on this characteristic. |
| Conditions | Simulated gastric and intestinal fluids. |
Why This Matters
This validates dolcanatide as the preferred research tool for experiments requiring sustained peptide activity in the GI tract, where native peptides are rapidly degraded.
- [1] Shailubhai K, et al. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis. World J Gastrointest Pharmacol Ther. 2015 Nov 6;6(4):213-22. View Source
- [2] Moroz E, et al. Oral delivery of macromolecular drugs: Where we are after almost 100 years of attempts. Adv Drug Deliv Rev. 2016 Jun 1;101:108-121. View Source
